Gatifloxacin hemihydrate
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Overview
Description
Gatifloxacin hemihydrate is a fourth-generation fluoroquinolone antibiotic. It is used to treat a variety of bacterial infections by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . Gatifloxacin was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections .
Preparation Methods
The preparation of gatifloxacin hemihydrate involves several synthetic routes and reaction conditions. One method involves reacting ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate with aqueous hydrofluoroboric acid, followed by condensation with 2-methyl piperazine in a polar organic solvent. This results in an intermediate compound, which upon hydrolysis yields gatifloxacin . Industrial production methods often involve purification processes to obtain a stable crystalline form of this compound .
Chemical Reactions Analysis
Gatifloxacin hemihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the gatifloxacin molecule.
Substitution: Common reagents used in these reactions include hydrofluoroboric acid and 2-methyl piperazine.
Hydrolysis: This reaction is used to convert intermediate compounds into gatifloxacin.
The major products formed from these reactions include gatifloxacin and its various crystalline forms .
Scientific Research Applications
Gatifloxacin hemihydrate has a wide range of scientific research applications:
Mechanism of Action
Gatifloxacin hemihydrate exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, gatifloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Gatifloxacin hemihydrate is compared with other fluoroquinolones such as gemifloxacin and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties . Gatifloxacin has a broader spectrum of antibacterial activity and is particularly effective against both penicillin-susceptible and -resistant strains of Streptococcus pneumoniae . Other similar compounds include ciprofloxacin and levofloxacin, which are also used to treat bacterial infections but may have different side effect profiles and clinical indications .
Properties
CAS No. |
404858-36-2 |
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Molecular Formula |
C38H46F2N6O9 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/2C19H22FN3O4.H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 |
InChI Key |
ISCAXBHESPTGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O |
Origin of Product |
United States |
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